6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid
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Overview
Description
6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound that contains an imidazo[1,2-A]pyridine core structure
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit proteins modified by prenyl transferases, such as rab11a, rap1a/rap1b, and ras .
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential targets, it may impact the signaling pathways associated with these proteins .
Pharmacokinetics
Similar compounds have shown pharmacokinetic profiles compatible with once-daily dosing .
Result of Action
Similar compounds have shown significant reduction of bacterial load in an acute tb mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-A]pyridine core. One common approach is the cyclization of a suitable precursor containing the fluorine and trifluoromethyl groups. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: In medicine, this compound can be explored for its potential use in treating various diseases. Its pharmacokinetic properties and bioavailability are important factors in its development as a therapeutic agent.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethyl)aniline
2-Fluoro-6-(trifluoromethyl)benzaldehyde
α,α,α,6-Tetrafluoro-o-tolualdehyde
Uniqueness: 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid stands out due to its unique imidazo[1,2-A]pyridine core and the presence of both fluorine and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEPRFIPBFWZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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